Product packaging for Piperocaine(Cat. No.:CAS No. 136-82-3)

Piperocaine

Cat. No.: B086926
CAS No.: 136-82-3
M. Wt: 261.36 g/mol
InChI Key: YQKAVWCGQQXBGW-UHFFFAOYSA-N
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Description

Historical Context of Local Anesthetic Development

The quest to control pain locally has a long history, with early methods including the use of cold and pressure to numb areas of the body. ijhns.com The modern era of local anesthesia, however, began with the discovery and application of naturally derived compounds.

The story of local anesthetics is intrinsically linked to cocaine, an alkaloid derived from the leaves of the coca plant (Erythroxylum coca). nih.govnih.gov For centuries, indigenous peoples of South America chewed coca leaves for their stimulant and numbing effects. nih.govmhmedical.com In 1860, Albert Niemann first isolated cocaine, and in 1884, Carl Koller, at the suggestion of Sigmund Freud, introduced it into clinical practice as a topical anesthetic for ophthalmology. nih.govmhmedical.comnih.govmhmedical.com This marked a significant turning point, but the toxicity and addictive properties of cocaine spurred the search for safer, synthetic alternatives. nih.gove-century.us

The chemical structure of cocaine, specifically its benzoic acid ester group, became the blueprint for the synthesis of new local anesthetics. nih.gov This led to the development of numerous synthetic analogs aiming to replicate cocaine's anesthetic properties without its undesirable side effects. ijhns.comnih.gov

The late 19th and early 20th centuries were a period of intense innovation in local anesthetic chemistry. Following the use of cocaine for nerve blocks by William Stewart Halsted in 1884, the focus shifted to creating synthetic compounds. mhmedical.comwikipedia.orgmedscape.com Alfred Einhorn's work was pivotal; in 1905, he synthesized procaine (B135), which became the benchmark for local anesthetics for many years. nih.govebsco.com Between 1891 and 1930, a variety of new amino ester local anesthetics were synthesized, including tropocaine, eucaine, holocaine, orthoform, benzocaine (B179285), and tetracaine (B1683103). nih.gov These discoveries laid the foundation for a new class of drugs that would revolutionize surgical and dental procedures.

Ester-type local anesthetics, including Piperocaine, are characterized by an ester linkage in their chemical structure. medscape.comnih.gov This class of anesthetics is known for being metabolized in the plasma by pseudocholinesterases. medscape.com The development of procaine in 1904 by Alfred Einhorn was a major breakthrough, offering a less toxic and non-addictive alternative to cocaine. e-century.usresearchgate.net However, procaine had its own limitations, such as a short duration of action and the potential for allergic reactions. e-century.us This led to the continued development of other ester-type anesthetics, each with unique properties. This compound, a benzoate (B1203000) ester, is a product of this ongoing research. slideshare.net

Early research into this compound focused on its efficacy as a local anesthetic, particularly in dental surgery. A 1950 study published in the Journal of the American Dental Association investigated its efficiency, highlighting its place within the expanding options for local anesthesia at the time. nih.gov this compound was recognized as a sodium channel blocker, a mechanism it shares with other local anesthetics. ncats.io

Emergence of Ester-Type Local Anesthetics

Academic Significance of this compound as a Benzoate Ester Local Anesthetic

This compound is classified as a benzoate ester local anesthetic. nih.govslideshare.net Its chemical structure consists of an aromatic portion, an intermediate ester chain, and an amine portion. nih.gov This structure is fundamental to its function as a local anesthetic. The ester linkage is a key feature, influencing its metabolism and duration of action. medscape.com this compound functions by blocking sodium channels in neuronal membranes, which prevents the transmission of nerve impulses and results in a loss of sensation in the applied area. ontosight.aiontosight.ai

The study of this compound and other ester-type anesthetics has contributed to a deeper understanding of structure-activity relationships in local anesthetics. nih.gov Research has shown that modifications to the aromatic or amine portions of the molecule can significantly alter its anesthetic profile, including its lipid solubility and protein-binding characteristics. nih.gov

Research Trajectories for Local Anesthetic Compounds

The development of local anesthetics continues to evolve. A significant advancement was the synthesis of amide-type local anesthetics, such as lidocaine (B1675312) in 1943, which are generally more stable and less likely to cause allergic reactions than their ester counterparts. nih.govmedscape.com

Current research in the field of local anesthetics is following several key trajectories:

Development of long-acting formulations: Researchers are exploring new ways to extend the duration of local anesthesia to provide prolonged pain relief. e-century.us

Improving safety profiles: A major focus is on developing compounds with reduced potential for central nervous system and cardiovascular toxicity. nih.govnih.gov

Targeted delivery systems: The use of novel delivery systems, such as hydrogels, is being investigated to optimize the therapeutic efficacy of local anesthetics. nih.gov

Exploration of new molecular targets: While voltage-gated sodium channels are the primary target, research is also looking into the interaction of local anesthetics with other receptors and channels. nih.govmdpi.com

Repurposing existing drugs: There is growing interest in the potential for local anesthetics to be used for other therapeutic purposes, such as anti-inflammatory or anticancer agents. e-century.us

The ongoing research into compounds like this compound and their successors continues to refine our understanding of local anesthesia and pain management.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO2 B086926 Piperocaine CAS No. 136-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H23NO2/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15/h2-4,9-10,14H,5-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKAVWCGQQXBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048315
Record name Piperocaine
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Molecular Weight

261.36 g/mol
Source PubChem
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CAS No.

136-82-3
Record name Piperocaine
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Record name Piperocaine [INN:BAN]
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Record name Piperocaine
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Record name Piperocaine
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Synthetic Methodologies and Chemical Derivatization of Piperocaine

Foundational Synthetic Routes for Piperocaine

The classical synthesis of this compound is a well-established process that hinges on two core chemical transformations: alkylation and esterification. These methods provide a reliable pathway to construct the characteristic 3-(2-methylpiperidin-1-yl)propyl benzoate (B1203000) structure.

The primary and most documented synthetic route to this compound involves a key alkylation step. wikipedia.org This process establishes the crucial carbon-nitrogen bond that connects the piperidine (B6355638) ring to the propyl benzoate moiety.

The reaction consists of the alkylation of 2-methylpiperidine (B94953) (also known as pipicoline) with 3-chloropropyl benzoate. vulcanchem.com This nucleophilic substitution reaction is typically performed in a suitable solvent and in the presence of a base, which facilitates the process. The nitrogen atom of the 2-methylpiperidine acts as the nucleophile, displacing the chloride from 3-chloropropyl benzoate to form the final this compound molecule. wikipedia.orgvulcanchem.com Industrial production methods focus on optimizing reaction conditions to maximize the yield and purity of the resulting this compound hydrochloride salt.

Table 1: Key Alkylation Reaction in this compound Synthesis

Reactant 1 Reactant 2 Key Transformation Product

Esterification is fundamental to the structure of this compound, as it is a benzoate ester. While the common synthesis builds the molecule by alkylating a pre-formed ester, retrosynthetic analysis reveals the importance of the ester bond. quimicaorganica.org Disconnecting the acyl-oxygen bond of the ester points to an acyl chloride (like benzoyl chloride) and an amino alcohol (3-(2-methylpiperidin-1-yl)propan-1-ol) as synthetic precursors. quimicaorganica.org

This alternative approach involves first synthesizing the amino alcohol and then reacting it with an activated form of benzoic acid, such as benzoyl chloride, to form the ester linkage. This method can offer higher yields compared to a direct Fischer esterification between the amino alcohol and benzoic acid, which is an equilibrium-limited reaction. quimicaorganica.orgscienceready.com.au The synthesis of other local anesthetics, such as benzocaine (B179285), also relies heavily on esterification, where p-aminobenzoic acid is reacted with ethanol (B145695) under acidic conditions. libretexts.org

Alkylation Reactions in this compound Synthesis

Advanced Synthetic Strategies for Piperidine Derivatives

The piperidine ring is a versatile scaffold for developing new drugs. clinmedkaz.org Research has moved beyond the classical synthesis of this compound to explore advanced strategies for creating novel piperidine derivatives with enhanced anesthetic activity and to develop more efficient and environmentally friendly synthetic methods.

The search for new local anesthetics has led to the design and synthesis of various novel piperidine-based compounds. fabad.org.tr The piperidine structure is a key component in successful anesthetics like bupivacaine (B1668057) and ropivacaine (B1680718), making it an attractive starting point for new molecular design. fabad.org.tr

Researchers have synthesized and evaluated new series of piperidine derivatives for their anesthetic potential. clinmedkaz.org One approach involves creating complex inclusion compounds with cyclodextrins to improve solubility and reduce toxicity. nih.gov Other strategies include modifying the substituents on the piperidine ring or the aromatic portion of the molecule. For example, researchers have synthesized 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives, which have shown promising local anesthetic activity in preclinical studies. fabad.org.tr Another strategy involves using the principle of bioisosteric replacement, where parts of a known molecule like lidocaine (B1675312) are swapped for other functional groups to improve properties like metabolic stability. nih.gov

Table 2: Examples of Novel Piperidine Scaffolds with Anesthetic Activity

Compound Class Structural Modification Reported Activity/Goal Reference
Naphthalen-1-yloxy derivatives Introduction of a naphthyloxybutynyl group to the piperidine nitrogen. High local anesthetic activity. fabad.org.tr
Lidocaine Analogues Replacement of a methyl group on the aromatic ring with chlorine. Improved half-life and lipid solubility. nih.gov

This compound is a chiral molecule because its 2-methylpiperidine fragment contains a stereocenter. The synthesis described in section 2.1.1 typically uses racemic 2-methylpiperidine, resulting in a racemic mixture of this compound. Stereoselective synthesis aims to produce a single, specific stereoisomer, which can have different pharmacological properties from its counterpart. google.com

A key strategy for achieving stereochemically pure this compound analogs is the stereoselective synthesis of the 2-methylpiperidine precursor. mdpi.com One advanced method is the kinetic resolution of racemic N-acyl-2-methylpiperidine using enzymes. Specific hydrolases have been identified that show high selectivity for one enantiomer, allowing for the separation of the (S) and (R) forms of 2-methylpiperidine. mdpi.com For instance, a hydrolase from Arthrobacter sp. K5 has been used for the (S)-selective hydrolysis of N-pivaloyl-2-methylpiperidine. mdpi.com This enzymatic approach provides access to enantiomerically pure building blocks essential for synthesizing stereoselective this compound analogs.

Green chemistry focuses on designing chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. jocpr.com While specific green synthesis routes for this compound are not extensively documented, principles from the synthesis of related local anesthetics and piperidine compounds can be applied.

Key green chemistry strategies applicable to this compound synthesis include:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. jocpr.com Research into the synthesis of benzocaine analogues has explored the use of Natural Deep Eutectic Solvents (NADES), which are biodegradable and have low toxicity. jsynthchem.com

Alternative Energy Sources: Microwave-assisted synthesis has been successfully used to produce the local anesthetic procaine (B135) from its precursor, benzocaine. bch.ro This "solvent-free" method is significantly faster and more energy-efficient than conventional heating. bch.ro

Waste Reduction: The green synthesis of piperaquine, a related heterocyclic compound, was optimized to reduce the amount of organic waste generated per kilogram of product and to avoid the formation of toxic impurities. bioline.org.br These principles of process optimization and waste minimization are central to green chemistry. jocpr.com

By adopting these approaches, the synthesis of this compound could be made more sustainable and environmentally friendly.

Stereoselective Synthesis of this compound Analogs

Design and Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a targeted effort to modulate the compound's physicochemical properties, such as lipophilicity, and its interaction with biological targets. The foundational synthesis of this compound itself involves the alkylation of 2-methylpiperidine (also known as pipicoline) with 3-chloropropyl benzoate. wikipedia.org Building upon this, researchers have explored numerous structural modifications.

Chemical Modification of the Piperidine Ring

The piperidine ring is a critical component of many pharmacologically active compounds, and its modification is a key strategy in drug design. scielo.brnih.gov In the context of this compound, the 2-methylpiperidine moiety is a primary target for derivatization. The synthesis of this compound relies on 2-methylpiperidine as a starting material, making the use of substituted piperidines a direct route to novel analogs. mdpi.com

Strategies for creating modified piperidines often begin with the corresponding pyridine (B92270) derivative. An efficient approach involves the selective metalation of bromopyridines, followed by a reaction with aldehydes or ketones. The resulting hydroxyalkyl-substituted pyridines can then undergo catalytic hydrogenation to yield the desired substituted piperidines. researchgate.net This method allows for the introduction of various (cyclo)alkyl substituents at different positions on the piperidine ring. researchgate.net For instance, introducing different alkyl or functional groups in place of the methyl group at the C-2 position can significantly alter the steric and electronic properties of the molecule.

Further diversification can be achieved by exploring different ring sizes or introducing heteroatoms into the cyclic amine structure, although this moves beyond simple piperidine modification. For example, replacing the piperidine ring with other heterocycles like piperazine (B1678402) has been investigated in the synthesis of other pharmacologically active agents. nih.govfarmaciajournal.com

Table 1: Examples of Piperidine Ring Modifications and Synthetic Strategies This table is illustrative, based on general synthetic strategies for piperidine derivatives.

Starting Material (Pyridine-based) Reagents for Modification Intermediate Final Modification on Piperidine Ring Reference
2-Bromopyridine 1. n-BuLi, THF; 2. Acetone 2-(Propan-2-ol-2-yl)pyridine 2-(Propan-2-ol-2-yl)piperidine researchgate.net
3-Bromopyridine 1. LDA, THF; 2. Cyclohexanone 3-(1-Hydroxycyclohexyl)pyridine 3-Cyclohexylpiperidine (with dehydroxylation) researchgate.net
Pyridine Catalytic Hydrogenation (e.g., Rh/C) Piperidine Unsubstituted Piperidine Core nih.gov
2-Picoline (2-Methylpyridine) Catalytic Hydrogenation 2-Methylpiperidine Original this compound Moiety mdpi.com

Structural Variations of the Benzoate Moiety

The benzoate ester portion of this compound is essential for its activity and is another prime site for chemical derivatization. rsc.org Modifications typically involve altering the substituents on the aromatic ring or replacing the entire benzoate group with other acyl groups. These changes can influence the compound's binding affinity to its target, as well as its metabolic stability.

A common synthetic route to achieve these variations is the acylation of the precursor amino alcohol, 3-(2-methylpiperidin-1-yl)propan-1-ol, with a substituted benzoyl chloride. nih.gov This method provides a straightforward way to introduce a wide variety of functional groups onto the phenyl ring. For example, methoxy (B1213986) or other alkoxy groups have been incorporated into the aromatic ring of similar local anesthetics to study their effect on activity. nih.gov The synthesis of these analogs generally involves reacting the corresponding substituted benzoic acid with an activating agent like thionyl chloride (SOCl₂) or using coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to facilitate amide or ester bond formation. rsc.orgdovepress.comrsc.org

Table 2: Synthetic Approaches for Benzoate Moiety Variation This table is illustrative, based on general synthetic strategies for benzoate esters.

Precursor Alcohol Acylating Agent Reaction Conditions Resulting Moiety Reference
3-(2-Methylpiperidin-1-yl)propan-1-ol Benzoyl Chloride Base (e.g., Triethylamine) Benzoate (this compound) wikipedia.org
1-(2-Ethoxyethyl)-4-ethynyl-4-hydroxypiperidine m-Fluorobenzoyl Chloride Ultrasonic bath m-Fluorobenzoate nih.gov
Amino Alcohols Substituted Benzoic Acids TBTU, Triethylamine, THF Substituted Benzoate Esters rsc.org
4-Aminobenzoic acid Chloroacetyl chloride NaOH solution 4-(2-chloroacetamido)benzoic acid rsc.org

Introduction of Halogen Substituents for Enhanced Activity

The introduction of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov In the realm of piperidine-based anesthetics, this has been explored by incorporating fluorine atoms into the benzoate ring. scielo.brnih.gov

The synthesis of these halogenated derivatives is typically achieved through the acylation reaction previously described, using a halogen-substituted benzoyl chloride. For example, the synthesis of fluorinated piperidine derivatives LAS-286 and LAS-294 was accomplished by reacting 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine with m-fluorobenzoyl chloride and o-fluorobenzoyl chloride, respectively. scielo.brnih.gov The reaction mixture was briefly heated in an ultrasonic bath to facilitate the synthesis. scielo.brnih.gov However, it is noteworthy that in some classes of local anesthetics, replacing a methyl group on the aromatic ring with a halogen has been found to significantly reduce the intensity and duration of the anesthetic effect. rsc.org

Table 3: Synthesis of Halogenated this compound Analogs This table is based on the synthesis of closely related halogenated piperidine derivatives.

Compound Code Piperidine Precursor Acylating Agent Key Reaction Step Reference
LAS-286 1-(2-Ethoxyethyl)-4-ethynyl-4-hydroxypiperidine 3-Fluorobenzoyl chloride Acylation in an ultrasonic bath nih.gov
LAS-294 1-(2-Ethoxyethyl)-4-ethynyl-4-hydroxypiperidine 2-Fluorobenzoyl chloride Acylation in an ultrasonic bath scielo.br

Synthesis of Quaternary Ammonium (B1175870) Derivatives

Quaternization of the tertiary nitrogen atom in the piperidine ring represents another avenue of chemical modification. This process introduces a permanent positive charge, transforming the molecule into a quaternary ammonium salt. Such a modification drastically increases the hydrophilicity of the compound and can fundamentally alter its pharmacological activity.

The synthesis of quaternary ammonium derivatives is generally straightforward, involving the reaction of the parent tertiary amine (this compound) with an alkyl halide, such as ethyl bromide or methyl iodide. nih.gov Studies on related local anesthetic structures have shown that quaternization of the nitrogen atom often leads to a loss of anesthetic activity. rsc.org This is attributed to the inability of the permanently charged molecule to cross the lipid-rich nerve membrane to reach its intracellular site of action on sodium channels. In the synthesis of quaternary ammonium salts from sterically hindered amines, the reaction occurs at the most accessible nitrogen atom. For instance, in the quaternization of N-alkyl-N'-methyl piperazine with ethyl bromide, the reaction happens exclusively at the nitrogen bearing the less bulky methyl group. nih.gov This principle suggests that the piperidine nitrogen in this compound is readily accessible for quaternization.

Purification and Characterization of Synthetic Intermediates and Final Compounds

Following the synthesis of this compound derivatives, rigorous purification and characterization are essential to confirm the identity and purity of the final compounds and any key intermediates. A variety of standard laboratory techniques are employed for this purpose.

Purification is often achieved through methods like recrystallization, particularly for solid compounds, which can yield highly pure crystalline products. mdpi.com For liquid or oily products, or for separating complex mixtures, chromatographic techniques are indispensable. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for isolating the desired product from unreacted starting materials and byproducts. farmaciajournal.com For higher purity standards, preparative High-Performance Liquid Chromatography (HPLC) is often utilized. google.com After synthesis, extraction is a common work-up step. For example, following the synthesis of fluorinated piperidines, the product was extracted with benzene (B151609) after an aqueous workup. scielo.brnih.gov

Characterization of the purified compounds involves a suite of spectroscopic and analytical methods to elucidate and confirm their chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is one of the most powerful tools, providing detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons. nih.govmdpi.commdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) of the ester and C-N bonds. nih.govmdpi.com

Mass Spectrometry (MS) , often coupled with a chromatographic system (e.g., GC-MS or LC-MS), is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.com

Elemental Analysis provides the percentage composition of elements (C, H, N), which can be compared against calculated values to verify the molecular formula. mdpi.com

For crystalline solids, X-ray diffraction (SCXRD) can be used to determine the precise three-dimensional atomic structure of the molecule. mdpi.com

These methods, used in combination, provide the necessary evidence to unequivocally confirm the successful synthesis and purity of the target this compound derivatives.

Molecular Mechanism of Action and Receptor Interactions

Voltage-Gated Sodium Channel Modulation by Piperocaine

The principal mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action is the foundation of its local anesthetic effect, as it prevents the propagation of action potentials necessary for the transmission of nerve signals.

This compound inhibits the initiation and conduction of nerve impulses by blocking the influx of sodium ions through VGSCs. In their resting state, these channels are closed. Upon nerve stimulation, they open, allowing a rapid influx of sodium ions, which depolarizes the cell membrane and generates an action potential. This compound stabilizes the neuronal membrane by binding to specific sites within the sodium channels, effectively preventing this ion influx. ontosight.aipatsnap.com This blockade halts the depolarization process, thereby inhibiting the transmission of the nerve impulse and resulting in a localized loss of sensation. ontosight.aipatsnap.com

The interaction of local anesthetics like this compound with voltage-gated sodium channels is state-dependent, meaning the drug has different affinities for the channel depending on whether it is in the resting, open, or inactivated state. nih.govyoutube.com The "modulated receptor hypothesis" posits that local anesthetics bind with higher affinity to the open and inactivated states of the sodium channel compared to the resting state. nih.govnih.gov

When a nerve is repetitively stimulated, more channels enter the open and inactivated states. Because this compound binds more tightly to these states, its blocking effect becomes more pronounced with increased nerve activity. youtube.comphysiology.org This phenomenon is known as "use-dependent" or "phasic" block. oup.comfrontiersin.org The binding of the anesthetic to the inactivated state stabilizes this non-conducting conformation, prolonging the refractory period of the neuron and further inhibiting nerve firing. nih.govscienceopen.com This use-dependent action allows for a more effective block of nerves that are actively transmitting pain signals.

While specific molecular docking studies for this compound are not extensively detailed in the provided results, the principles of these studies can be inferred from research on similar local anesthetics and related compounds. Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, like a sodium channel. nih.govafricanjournalofbiomedicalresearch.comjpionline.org

These studies have identified critical amino acid residues within the S6 transmembrane segments of the sodium channel's α-subunit as key components of the local anesthetic binding site. nih.govoup.comorthobullets.com For instance, studies on other local anesthetics have highlighted the importance of specific phenylalanine and tyrosine residues for high-affinity binding to the inactivated state of the channel. nih.govoup.com Docking simulations for related piperidine (B6355638) derivatives have shown that these compounds form strong bonds with sodium channel macromolecules, supporting the experimental observations of their anesthetic activity. scielo.br Such in silico analyses help to elucidate the binding affinities and orientations of drug molecules within the channel pore, providing insights into the stability of the drug-receptor complex and the structural basis for the channel blockade. nih.govjpionline.org

State-Dependent Binding to Sodium Channels (e.g., Open/Inactivated States)

Allosteric Modulation and Secondary Receptor Interactions

This compound has been shown to interact with the acetylcholine (B1216132) (ACh) receptor-ion channel complex. Specifically, it has an inhibitory effect on nicotinic acetylcholine receptors (nAChRs). nih.govconicet.gov.ar This interaction is noncompetitive, meaning this compound does not bind to the same site as acetylcholine but rather to a different, allosteric site on the receptor complex. conicet.gov.ar This allosteric modulation can cause a time- and concentration-dependent depression of the endplate current, which is the flow of ions through the AChR channel. The action of this compound on nAChRs is distinct from its primary sodium channel-blocking activity and may contribute to effects such as neuromuscular blockade. nih.gov

This compound and other local anesthetics can modulate a variety of other receptor and ion channel systems.

Nicotinic Acetylcholine Receptors (nAChRs): As mentioned, this compound inhibits nAChRs. nih.gov This class of receptors, which are ligand-gated ion channels, are involved in numerous physiological processes, including neuromuscular transmission and signaling in the central nervous system. wikipedia.org The activation of nAChRs leads to membrane depolarization through the influx of cations. wikipedia.org The inhibitory action of this compound on these receptors is a component of its broader pharmacological activity.

N-methyl-D-aspartate (NMDA) Receptors: Local anesthetics, including the related compound procaine (B135), have been shown to inhibit NMDA receptors in a noncompetitive and voltage-dependent manner. nih.govdrugbank.com This suggests a channel-blocking mechanism. nih.gov NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory. isciii.es Inhibition of these receptors by local anesthetics may contribute to their analgesic effects, particularly in the context of central sensitization and hyperalgesia. nih.gov

Serotonin (B10506) (5-HT) Receptors: Some local anesthetics can interact with serotonin receptor-ion channel complexes. drugbank.com For example, studies with the related compound piperoxane (a piperidine derivative) show interactions with the serotonergic system. nih.gov While direct evidence for this compound's effect on specific 5-HT receptor subtypes is limited in the search results, the structural similarities suggest a potential for interaction. Serotonin receptors, such as the 5-HT3 receptor, are ligand-gated ion channels involved in various physiological functions, including mood, appetite, and nausea. csic.es

Potassium Channels: Local anesthetics are also known to block voltage-gated potassium channels, although generally with a lower affinity than for sodium channels. oup.comorthobullets.com This inhibition can broaden the action potential duration by affecting the repolarization phase. oup.comorthobullets.com

The following table summarizes the receptor interactions of this compound and related local anesthetics.

Receptor/Ion ChannelEffect of Local AnestheticPotential Consequence
Voltage-Gated Sodium Channels Inhibition of Na+ influx, state-dependent block. nih.govPrimary local anesthetic effect (block of nerve conduction). patsnap.com
Nicotinic Acetylcholine Receptors Noncompetitive inhibition, allosteric modulation. nih.govconicet.gov.arNeuromuscular blockade, modulation of central/peripheral signaling. nih.gov
NMDA Receptors Noncompetitive antagonism, channel block. nih.govnih.govContribution to analgesia, potential neuroprotective effects. nih.gov
Serotonin Receptors Interaction with receptor-ion channel complex. drugbank.comModulation of various CNS and peripheral functions. nih.gov
Potassium Channels Inhibition of K+ currents (lower affinity). oup.comorthobullets.comBroadening of action potential duration. oup.com

Dopamine (B1211576) Inhibition Mechanisms

Beyond its primary role as a sodium channel blocker, this compound exhibits a notable interaction with the dopaminergic system. Research indicates that this compound functions as a partial inhibitor of dopamine reuptake by targeting the dopamine transporter (DAT). nih.govncats.ioncats.ioncats.io The DAT is a crucial protein located on presynaptic nerve terminals responsible for recycling extracellular dopamine back into the neuron, thereby terminating its signal. nih.govcpn.or.kr By impeding this process, this compound leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. wikipedia.org

Membrane Interaction Theories of Anesthetic Action

While the direct blockade of ion channels is a primary mechanism for local anesthetics, the "Membrane Interaction Theory" posits that these agents also exert their effects by altering the physical properties of the neuronal cell membrane. nih.govresearchgate.net As amphiphilic molecules, local anesthetics like this compound can partition into the lipid bilayer, leading to perturbations that indirectly influence the function of embedded proteins, such as voltage-gated sodium channels. mdpi.comresearchgate.net

Local anesthetics, due to their amphiphilic nature, readily insert themselves into the cell membrane's lipid bilayer. mdpi.comtandfonline.com This insertion disrupts the ordered structure of the membrane lipids. nih.gov The hydrophobic aromatic ring of the anesthetic molecule interacts with the hydrophobic acyl chains of the phospholipids, while the hydrophilic amino group interacts with the polar head groups. nih.govscirp.org This intercalation leads to a general perturbation or expansion of the membrane. core.ac.uk Studies have shown that the extent of this membrane disordering effect correlates with the anesthetic potency of the drug. nih.gov The uncharged, or base, form of the anesthetic is believed to be primarily responsible for penetrating the lipid bilayer to reach its site of action. umontreal.ca

A direct consequence of lipid bilayer perturbation is an alteration in membrane fluidity and permeability. mdpi.com Research has demonstrated that local anesthetics generally increase the fluidity of the lipid membrane, a process sometimes referred to as fluidization. core.ac.ukacs.orgkoreamed.org This increase in fluidity can affect the conformational state of membrane proteins, including ion channels, thereby indirectly inhibiting their function. researchgate.netresearchgate.net By disordering the hydrocarbon interior of the membrane, local anesthetics can impact the transport of ions like Na+ and K+ across the nerve membrane, contributing to the anesthetic effect. core.ac.uk Furthermore, the interaction of anesthetics with the membrane can alter its permeability and electrostatic potential, which are critical for normal neuronal function. nih.govmdpi.com

The specific composition of the cell membrane plays a significant role in its interaction with local anesthetics. The interaction is influenced by both hydrophobic and electrostatic forces between the drug and lipid molecules. nih.govresearchgate.net

Phospholipids: Local anesthetics interact with the phosphate (B84403) groups of phospholipids. nih.gov Since these drugs are typically positively charged at physiological pH, they can form electrostatic interactions or ion pairs with anionic (negatively charged) phospholipids, such as phosphatidylserine. nih.govnih.govtandfonline.com This interaction can be quite potent and contributes to the modification of membrane fluidity. nih.gov The type of phospholipid headgroup can influence the magnitude of the anesthetic's effect on the membrane. nih.gov

Cholesterol: Cholesterol is a key component that modulates membrane fluidity and organization. The presence of cholesterol in the membrane can influence the stereoselective interactions of local anesthetics. tandfonline.comdovepress.com It has been shown to increase the chirality of the lipid bilayer, which can lead to differential effects between anesthetic enantiomers (stereoisomers). tandfonline.com In some model systems, the removal of cholesterol has been observed to eliminate the differences in membrane effects between the R(+) and S(-) enantiomers of certain anesthetics. tandfonline.com Cholesterol can also impact the permeation of local anesthetics across the membrane by causing crowding at the polar headgroup region, which can slow the drug's transport. scirp.org

Influence on Membrane Fluidity and Permeability

Comparative Analysis of Molecular Mechanisms Among Ester-Type Local Anesthetics

Ester-type local anesthetics, while sharing a common primary mechanism of blocking voltage-gated sodium channels, exhibit notable differences in their secondary molecular interactions, particularly concerning the dopamine transporter (DAT). amazonaws.comdrugbank.comijhsr.org

A key distinguishing feature of this compound is its partial inhibition of dopamine reuptake, a property it shares with other esters like procaine and tetracaine (B1683103), but not with all local anesthetics. nih.gov In contrast, cocaine, also an ester-type anesthetic, is a potent and non-selective reuptake inhibitor of dopamine, serotonin, and norepinephrine, with its reinforcing effects largely attributed to its strong inhibition of the DAT. cpn.or.krdrugbank.com

Research comparing various local anesthetics has provided insights into these differences. One study found that at a concentration of 100 µM, this compound, procaine, and tetracaine partially inhibited dopamine uptake in a similar range (47-70%). nih.gov However, another ester, propoxycaine, showed much weaker inhibition (8-30%) under the same conditions. nih.gov In vivo studies have further elucidated these distinctions. For instance, procaine administration leads to a significant, though less potent than cocaine, increase in extracellular dopamine levels in the brain. nih.govsci-hub.box

These variations in DAT interaction appear to correlate with the reinforcing properties and abuse potential of these drugs. The potency of these compounds as dopamine uptake inhibitors often aligns with their behavioral effects. sci-hub.boxresearchgate.net The table below summarizes the comparative effects of several ester-type local anesthetics on the dopamine transporter.

CompoundTypePrimary MechanismDopamine Transporter (DAT) InteractionReference
This compoundEsterSodium Channel BlockerPartial Dopamine Reuptake Inhibitor (47-70% inhibition at 100 µM) nih.gov
ProcaineEsterSodium Channel BlockerPartial Dopamine Reuptake Inhibitor (47-70% inhibition at 100 µM); increases extracellular dopamine nih.govdrugbank.com
TetracaineEsterSodium Channel BlockerPartial Dopamine Reuptake Inhibitor (47-70% inhibition at 100 µM) nih.gov
CocaineEsterSodium Channel BlockerPotent Dopamine, Serotonin, and Norepinephrine Reuptake Inhibitor drugbank.com
DimethocaineEsterSodium Channel BlockerFull Dopamine Reuptake Inhibitor, slightly less potent than cocaine nih.gov
PropoxycaineEsterSodium Channel BlockerWeak Dopamine Reuptake Inhibitor (8-30% inhibition at 100 µM) nih.gov

Structure Activity Relationships Sar of Piperocaine and Its Analogs

Elucidating Key Structural Features for Anesthetic Potency

Piperocaine is classified as a benzoate (B1203000) ester, meaning an ester linkage connects the aromatic ring to the intermediate chain. rsc.orgfirsthope.co.in This linkage is a key structural feature for anesthetic effect, a fact confirmed by early studies on cocaine and its derivatives where replacing the benzoate ester resulted in a loss of activity. rsc.orgrsc.org The ester bond is susceptible to hydrolysis by plasma esterases, which is the primary route of metabolism for ester-type local anesthetics. wfsahq.org The rate of this breakdown directly influences the duration of the anesthetic action and its systemic toxicity. Amide linkages, found in anesthetics like lidocaine (B1675312), are more resistant to hydrolysis, generally resulting in a longer half-life compared to esters. tandfonline.comslideshare.net

Table 1: Effect of Aromatic Ring Substitutions on Anesthetic Activity

Substituent TypeGeneral Effect on Potency/DurationRationaleCitation
Electron-Donating Groups (e.g., -CH₃, -OCH₃) IncreaseEnhances resonance with the carbonyl group, increasing affinity for the receptor site. rsc.orgslideshare.net
Increased Alkyl Groups (e.g., more methyls) IncreaseIncreases lipophilicity and duration of action. nih.gov
Electron-Withdrawing Groups (e.g., -CF₃, Halogens) DecreaseCan reduce the duration of surface anesthesia. nih.gov

The intermediate alkyl chain acts as a bridge between the benzoate ester and the piperidine (B6355638) ring. Its length is a critical determinant of both potency and toxicity. slideshare.net Studies across various classes of local anesthetics consistently show that increasing the length of this chain enhances lipid solubility and protein binding, which correlates with greater potency and a longer duration of action. tandfonline.comnih.govnih.gov For example, in the pipecoloxylidide class of anesthetics (which includes mepivacaine (B158355) and bupivacaine), binding avidity increases with the length of the alkyl substituent. nih.gov Similarly, bupivacaine (B1668057), with its butyl group, has a stronger and longer-lasting effect than mepivacaine, which has a methyl group. pocketdentistry.com However, this effect has its limits, as excessive chain length can lead to reduced activity or increased toxicity. slideshare.net

Table 2: Impact of Alkyl Chain Length on Anesthetic Properties

AnestheticKey Alkyl SubstituentRelative Potency/DurationCitation
Mepivacaine MethylLower pocketdentistry.comtandfonline.com
Ropivacaine (B1680718) PropylIntermediate ai-online.infotandfonline.com
Bupivacaine ButylHigher pocketdentistry.comai-online.infotandfonline.com

Impact of Aromatic Ring Substitutions

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR provides a computational and statistical framework to create mathematical models that link a molecule's chemical structure to its biological activity. This approach moves beyond qualitative observations to quantify the impact of various molecular properties.

Modern drug discovery heavily relies on computational methods to predict SAR. springermedizin.de For local anesthetics, these techniques can forecast how structural modifications will alter key physicochemical properties like lipophilicity (logP), acid dissociation constant (pKa), and binding affinity to the sodium channel. nih.gov

QSAR models are built by calculating molecular descriptors—numerical values representing a molecule's topological, spatial, or electronic features. nih.gov These descriptors are then correlated with experimentally measured biological activity to build a predictive model. For instance, a QSAR study on piperine (B192125) analogs found that descriptors like partial negative surface area and heat of formation were key to predicting inhibitory activity. nih.gov Such models can screen large virtual libraries of compounds, identifying promising candidates for synthesis and testing, thereby accelerating the development of new anesthetics. rsc.orgtandfonline.com These computational tools have been successfully used to develop novel anesthetics by optimizing their properties and predicting potential toxicity. springermedizin.demdpi.com

Descriptor Development for this compound Analogs

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models relies on the use of molecular descriptors that can quantify the structural features of molecules and relate them to their biological activity. nih.gov For analogs of this compound, various types of descriptors, including topological, spatial, thermodynamic, and electronic properties, are considered to build robust QSAR models. nih.gov

A key aspect of descriptor development is the selection of a relevant set of descriptors that can effectively capture the structural variations within a series of analogs and their impact on pharmacological activity. nih.gov For instance, in a study on piperine analogs, which share structural similarities with certain components of this compound's broader class, descriptors such as the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation were found to be crucial in developing a statistically significant QSAR model. nih.gov The theoretical approach indicated that an increase in the exposed partial negative surface area correlated with increased inhibitory activity, while the area of the molecular shadow was inversely proportional to this activity. nih.gov

The process often involves generating a large pool of descriptors and then using statistical methods, such as genetic function approximation, to select the most informative ones. nih.gov This helps in creating a model that is not only predictive but also provides insights into the molecular properties that govern the biological response. nih.gov The validation of these QSAR models is a critical step and is typically performed using cross-validation techniques like the leave-one-out method and by predicting the activity of an external set of compounds. nih.gov

Predictive Modeling of Pharmacological Activity

Predictive modeling of the pharmacological activity of this compound and its analogs aims to establish a mathematical relationship between the chemical structure and the biological effect. slideshare.net This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. nih.govslideshare.net These models are instrumental in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. nih.govslideshare.net

The construction of a predictive QSAR model involves a training set of molecules with known pharmacological activities. nih.gov The model derived from this set can then be used to predict the activities of new, untested compounds. nih.gov For example, a QSAR analysis of piperine analogs resulted in a model with a high correlation coefficient (r²) of 0.962 and a cross-validation parameter (q²) of 0.917, indicating strong predictive capability. nih.gov Such models can quantitatively explain the importance of different molecular regions and properties for the observed activity. nih.gov

Modern approaches to predictive modeling also incorporate machine learning algorithms, such as random forests, which can handle large datasets and complex relationships between structure and activity. oup.com These methods can integrate various types of data, including chemical structures and biological assay results, to build robust predictive models for drug-target interactions. oup.com The ultimate goal is to create simulators that can accurately forecast the pharmacological effects, such as the intensity and duration of drug action, which can significantly contribute to the development of new therapeutic agents. mdpi.com

Conformational Analysis and Binding Site Recognition

Understanding how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. nih.gov Conformational analysis and binding site recognition studies provide insights into the three-dimensional arrangement of the ligand and its interactions with the receptor. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecular systems over time. mdpi.commdpi.com These simulations can provide a detailed picture of the interactions between a ligand, like this compound, and its receptor, taking into account the flexibility of both molecules. mdpi.comuu.nl By simulating the ligand-receptor complex in a realistic environment, such as a solvated system, MD can reveal long-lasting molecular interactions that are critical for binding. mdpi.com

MD simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand in the binding pocket of the receptor. mdpi.com For example, simulations can show which interactions are present for the majority of the simulation time, indicating their importance for the stability of the complex. mdpi.com This information is invaluable for understanding the mechanism of action and for designing new analogs with improved binding affinity. nih.govresearchgate.net The insights gained from MD simulations can guide the optimization of lead compounds by suggesting specific structural modifications to enhance favorable interactions or to disrupt unfavorable ones. uu.nl

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of a drug. drugdesign.org In the context of Structure-Activity Relationships (SAR), considering the stereochemical aspects of this compound and its analogs is essential. dsu.edu.in Different stereoisomers of a molecule can exhibit significantly different biological activities, as they may interact differently with the chiral environment of the receptor binding site.

The spatial arrangement of functional groups can determine the complementarity between the ligand and the receptor. uu.nl Even minor changes in the position of a substituent can lead to a significant loss or gain of activity. For instance, the stereochemical configuration around a specific carbon atom can be critical for the binding to certain receptors. nih.gov Therefore, SAR studies must consider the stereoisomers of a compound to fully understand its pharmacological profile. The development of chiral-specific drugs, often referred to as a "chiral switch," is a common strategy in drug development to improve efficacy and reduce side effects. drugdesign.org

Structure-Metabolism Relationships: Ester Hydrolysis

Ester hydrolysis is catalyzed by esterase enzymes, which are widely distributed in the body, particularly in the liver and plasma. nih.govnih.gov The rate of hydrolysis can be influenced by several structural features of the ester molecule. bjpharm.org.uk For example, the nature of the alcohol and carboxylic acid moieties of the ester can affect the substrate's affinity for the active site of the esterase. bjpharm.org.uk

Studies on the hydrolysis of various ester-containing drugs have shown that both electronic and steric factors play a role. nih.gov The presence of bulky groups near the ester linkage can hinder the approach of the enzyme and slow down the rate of hydrolysis. bjpharm.org.uk Conversely, electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enzyme's active site serine residue, thus accelerating hydrolysis. nih.gov

In the case of proparacaine (B1679620), a structurally related local anesthetic, hydrolysis leads to the formation of 2-(diethylamino)ethanol (B1670525) and 3-amino-4-propoxybenzoic acid. researchgate.net The potential toxicity of these metabolites is also an important consideration in drug development. researchgate.net Therefore, a thorough understanding of the structure-metabolism relationships governing ester hydrolysis is essential for designing safer and more effective drugs. nih.gov

Preclinical Pharmacological Investigations of Piperocaine

In Vitro Pharmacological Characterization

Cell-Based Assays for Sodium Channel Inhibition

Piperocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions necessary for the initiation and propagation of nerve impulses, resulting in localized anesthesia.

Comparative molecular field analysis (CoMFA) has also been used to develop 3D models based on local anesthetics, including this compound, to understand their binding site on the neuronal sodium channel. nih.gov These models can predict the binding affinity of novel compounds and have shown that the binding of local anesthetics is dependent on more than just lipophilicity. nih.gov

Table 1: Example Data from In Vitro Sodium Channel Inhibition Assays for Various Compounds

CompoundTarget Sodium Channel IsoformIC50 (µM)Cell Line
NBI-921352hNaV1.60.051HEK-293
NBI-921352hNaV1.139HEK-293
NBI-921352hNaV1.26.9HEK-293
PhenytoinNeuronal Sodium Channel40Not Specified
Compound 37Neuronal Sodium Channel6Not Specified

This table is illustrative of the types of data generated in such assays and includes data for compounds other than this compound to demonstrate the methodology.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. giffordbioscience.comwikipedia.org These assays, often performed using radiolabeled ligands, measure the displacement of the radioligand from the receptor by the test compound (in this case, this compound). nih.gov The data from these competition experiments are used to calculate the inhibitory constant (Ki), a measure of the binding affinity of the inhibitory ligand. pharmacologycanada.org

While specific Ki values for this compound at sodium channels are not detailed in the provided search results, the methodology is well-established. For example, a study on a novel EP2 receptor agonist used radioligand binding competition experiments to determine its affinity for human prostanoid receptors expressed in recombinant cell lines. nih.gov Similarly, the ability of various compounds to inhibit [3H]-batrachotoxin binding is a common method to assess their interaction with the neuronal sodium channel. nih.gov

These assays can also reveal a compound's selectivity for different receptor subtypes. For instance, a compound might be evaluated for its binding affinity not only to sodium channels but also to other receptors, such as dopamine (B1211576) receptors, to understand its broader pharmacological profile.

Table 2: Principles of Receptor Binding Assay Calculations

ParameterDefinitionSignificance
IC50 The concentration of an inhibitory ligand that displaces 50% of the specific binding of a radioligand.A measure of the functional strength of an inhibitor. It is dependent on the experimental conditions, including the concentration of the competing radioligand. pharmacologycanada.org
Ki The equilibrium dissociation constant of the inhibitor-receptor complex.An intrinsic measure of the affinity of the inhibitor for the receptor, independent of the concentration of the radioligand used in the assay. pharmacologycanada.org
Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.Allows for the conversion of the experimentally determined IC50 value to the more universally comparable Ki value. pharmacologycanada.org

Electrophysiological Studies on Isolated Nerve Preparations

Electrophysiological studies on isolated nerve preparations, such as the frog sciatic nerve, provide a functional assessment of a local anesthetic's ability to block nerve impulse conduction. nih.gov In these experiments, the compound action potentials (CAPs) of the nerve are recorded before and after the application of the anesthetic. nih.gov A reduction in the amplitude of the CAP indicates a blockade of nerve conduction. nih.gov

These studies allow for the investigation of various parameters, including the onset and duration of the nerve block. For example, studies have shown that the addition of sodium bicarbonate to local anesthetic solutions like procaine (B135) and lidocaine (B1675312) can shorten the onset and prolong the duration of nerve block in isolated nerve preparations. veteriankey.com This is attributed to an increase in the nonionized form of the drug, which enhances its diffusion across the axonal membrane. veteriankey.com

Furthermore, these preparations can be used to compare the potency of different local anesthetics and to study the differential blockade of various nerve fiber types (e.g., A-fibers and C-fibers). nih.gov For example, midazolam has been shown to have a greater blocking potency on C-wave amplitudes compared to A-wave amplitudes in isolated rat sciatic nerves. nih.gov

Table 3: Representative Findings from Electrophysiological Studies on Isolated Nerves

Local Anesthetic/CompoundNerve PreparationObserved EffectReference
Procaine with Sodium BicarbonateIsolated NerveShortened onset and prolonged duration of block veteriankey.com
Lidocaine with Sodium BicarbonateIsolated NerveShortened onset and prolonged duration of block veteriankey.com
MidazolamIsolated Rat Sciatic NerveGreater attenuation of C-wave vs. A-wave amplitude nih.gov
LL-1 (QX-OH/Levobupivacaine)Frog Sciatic NerveEffective inhibition of compound action potentials with rapid onset nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

Models for Local Anesthetic Efficacy (e.g., Infiltration Anesthesia Models)

Infiltration anesthesia models in animals are commonly used to evaluate the efficacy of local anesthetics. researchgate.net A widely used model is the intradermal wheal assay in guinea pigs. mdpi.com In this model, the local anesthetic is injected intradermally, and the response to a painful stimulus (e.g., a pin prick) within the resulting wheal is assessed over time. The absence of a response indicates successful anesthesia.

Another model involves infiltration anesthesia of the rabbit's abdominal wall, where the threshold of nociception is determined during electrical stimulation. researchgate.net These models allow for the determination of key efficacy parameters such as the onset and duration of anesthesia. For instance, a study on new piperidine (B6355638) derivatives used the Bulbring & Wajda animal model in guinea pigs for an initial investigation of local anesthetic activity. researchgate.net

Comparative Efficacy Studies with Reference Local Anesthetics in Animal Models

Comparative efficacy studies are essential to benchmark a new local anesthetic against established agents. veteriankey.com These studies often employ the same animal models used for general efficacy testing. For example, the plexus anesthesia model in frogs and the surface anesthesia model in rabbits have been used to compare the efficacy of lignocaine and bupivacaine (B1668057). researchgate.net

In such studies, various parameters are compared, including the onset of action, duration of anesthesia, and potency. For instance, in a study comparing lignocaine and bupivacaine, lignocaine showed a more rapid onset of plexus anesthesia in frogs, while bupivacaine was found to be more potent as a surface anesthetic in rabbits and produced a more prolonged duration of infiltration anesthesia in guinea pigs. researchgate.net

Similarly, comparative studies in horses have evaluated the efficacy of proparacaine (B1679620), bupivacaine, lidocaine, and mepivacaine (B158355) for corneal anesthesia. avma.org These studies found that bupivacaine provided the longest duration of anesthesia. avma.org Such comparative data are critical for understanding the relative advantages and disadvantages of a new local anesthetic agent like this compound in a preclinical setting.

Table 4: Example of Comparative Efficacy Data of Local Anesthetics in Animal Models

Local AnestheticAnimal ModelAnesthesia TypeKey FindingReference
LignocaineFrogPlexus AnesthesiaRapid onset compared to bupivacaine. researchgate.net
BupivacaineRabbitSurface AnesthesiaMore potent than lignocaine. researchgate.net
BupivacaineGuinea PigInfiltration AnesthesiaMore prolonged duration than lignocaine. researchgate.net
BupivacaineHorseCorneal AnesthesiaLongest duration compared to proparacaine, lidocaine, and mepivacaine. avma.org

Assessment of Onset and Duration of Action in Animal Models

There is a general understanding that as an ester-type local anesthetic, this compound has a relatively short duration of action due to its hydrolysis by plasma cholinesterases. However, specific preclinical studies using established animal models to quantify the onset and duration of its anesthetic effect are not described in the available literature. Methodologies such as the tail-flick test in rodents or specific nerve block models in larger animals, which are standard for characterizing local anesthetics, have not been reported for this compound in the searched literature. slideshare.netmdpi.com Consequently, no data is available to generate a comparative table on its efficacy over time.

Pharmacodynamic Profiles in Preclinical Species

Detailed preclinical data regarding the pharmacodynamic profile of this compound is sparse.

Systemic Pharmacodynamics in Animal Models

Information regarding the systemic effects of this compound in animal models is limited to general toxicological statements. It is noted that systemic toxicity can manifest as central nervous system stimulation. ncats.io While one source provides lethal dose (LD50) values in rats, this does not constitute a pharmacodynamic profile, which would typically include an assessment of cardiovascular and respiratory effects at therapeutic and supra-therapeutic doses in relevant animal models. pageplace.de

Antiarrhythmic Activity in Animal Models

The primary mechanism of local anesthetics, the blockade of sodium channels, is a property shared with Class I antiarrhythmic drugs. bioline.org.br However, a review of the available literature did not yield any specific preclinical studies that have investigated the antiarrhythmic potential of this compound in animal models of cardiac arrhythmia, such as those induced by aconitine (B1665448) or coronary artery ligation. nih.govscielo.br

Investigating Potential Off-Target Pharmacological Activities in Preclinical Settings

Some sources indicate that this compound may possess off-target activities, including partial inhibition of dopamine and action as an alpha-1-proteinase inhibitor. ncats.io These findings suggest a broader pharmacological profile than simple local anesthesia. However, the preclinical context of these findings, such as the experimental models used, the potency of these interactions, and their physiological consequences in animal studies, is not detailed in the available literature. bnl.govoup.com

Methodological Considerations in Preclinical Study Design

Effective preclinical study design is fundamental for the evaluation of any therapeutic agent. eupati.eu This involves a careful and justified selection of experimental models and methodologies.

Selection of Appropriate Animal Models

The selection of appropriate animal models is crucial and is based on factors such as physiological and metabolic similarities to humans. eupati.eutaconic.com For local anesthetics, common models include rodents (mice, rats) for initial screening and larger animals (rabbits, guinea pigs, dogs) for more complex evaluations like specific nerve blocks or toxicological studies. eupati.eufabad.org.trscielo.br However, there is no specific information in the reviewed literature detailing which animal models have been historically validated or are considered most appropriate for the preclinical investigation of this compound.

Statistical Approaches in Preclinical Data Analysis

The selection of an appropriate statistical test is contingent upon several factors, including the design of the study, the nature of the data (e.g., continuous, categorical), and the number of groups being compared. jvwu.ac.inaccpfoundation.org Preclinical studies often employ a parallel group design, where different groups of animals are assigned to various treatment conditions. nih.gov

Parametric and Non-Parametric Tests

Statistical tests are broadly categorized into parametric and non-parametric methods.

Parametric Tests: These tests assume that the data are sampled from a population that follows a specific probability distribution, typically a normal distribution, and that the groups have equal variances. mhmedical.cominvestopedia.com

Student's t-test: This test is used to compare the means of two groups. jvwu.ac.in For instance, in a preclinical study of this compound, a t-test could be used to compare the mean duration of anesthesia produced by this compound versus a placebo control.

Analysis of Variance (ANOVA): When a study involves comparing the means of more than two groups, ANOVA is the appropriate parametric test. investopedia.comwindows.net For example, if researchers were testing the efficacy of low, medium, and high concentrations of this compound, a one-way ANOVA would be used to determine if there is a statistically significant difference in effect among the three concentrations and a control group. xlstat.com If the ANOVA result is significant, post-hoc tests like Tukey's test can be performed to identify which specific groups differ from one another. elsevier.es

Non-Parametric Tests: These tests are utilized when the assumptions for parametric tests (like normality of data) are not met, which can often be the case with small sample sizes typical of preclinical studies. nih.govmhmedical.com These methods often use the ranks of the data points rather than the actual values. globalresearchonline.net

Mann-Whitney U Test: This is the non-parametric alternative to the independent samples t-test and is used to compare two independent groups. accpfoundation.orgmhmedical.com

Kruskal-Wallis Test: This is the non-parametric equivalent of the one-way ANOVA, used for comparing three or more independent groups. globalresearchonline.nete-ceo.org

Wilcoxon Signed-Rank Test: This test is used for comparing two related samples or repeated measurements on a single sample, making it the non-parametric counterpart to the paired t-test. globalresearchonline.netspringermedizin.de

Regression Analysis

Regression analysis is a statistical method used to model the relationship between a dependent variable and one or more independent variables. In pharmacology, it is frequently used to analyze dose-response relationships. jvwu.ac.in By fitting experimental data to a mathematical equation, such as a linear or non-linear regression model, researchers can quantify the relationship between the dose of this compound and the magnitude of the biological effect. preprints.orgsemanticscholar.org This allows for the calculation of key parameters like the ED50 (the dose that produces 50% of the maximal effect). preprints.org

Detailed Research Findings

In preclinical assessments of local anesthetics like this compound, statistical analyses are applied to various endpoints. For example, in studies of infiltration anesthesia, the onset time and duration of nerve block are critical parameters. clinmedkaz.org Antiarrhythmic properties are also evaluated by observing the drug's ability to prevent or terminate chemically-induced arrhythmias. clinmedkaz.org

The following interactive data table presents hypothetical findings from a preclinical study on this compound, illustrating how different statistical tests would be applied to analyze the results. The data compares the effects of two different concentrations of this compound against a vehicle control and a positive control (Lidocaine) on anesthetic duration and antiarrhythmic efficacy.

Treatment GroupAnesthetic Duration (minutes, Mean ± SD)Antiarrhythmic Effect (% Protection)
Vehicle Control2.5 ± 0.80%
This compound (0.25%)25.4 ± 4.165%
This compound (0.5%)48.7 ± 5.585%
Lidocaine (0.5%)35.2 ± 4.980%

To analyze the 'Anesthetic Duration' data, a one-way ANOVA would be performed to determine if there are significant differences among the four treatment groups. xlstat.com If the result is significant, post-hoc tests would compare each group against the others. For instance, a comparison between this compound (0.5%) and Lidocaine (0.5%) would reveal which anesthetic provides a longer duration of action. The 'Antiarrhythmic Effect' data, being categorical (protected vs. not protected), could be analyzed using a Chi-square test or Fisher's exact test to determine if the observed proportions of protected animals differ significantly across the treatment groups. accpfoundation.org

Analytical Chemistry Research of Piperocaine

Chromatographic Methods for Analysis

Chromatography is a fundamental technique for separating piperocaine from other compounds, which is essential for its purification, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound, offering high resolution and sensitivity. Reverse-phase HPLC is a commonly employed method for this purpose. In one such method, this compound can be analyzed using a Newcrom R1 column, which has low silanol (B1196071) activity, with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.cominacom.nl This method is scalable and can be used for preparative separation to isolate impurities, and it is also suitable for pharmacokinetic studies. inacom.nl

Another HPLC method allows for the separation of this compound from a mixture of other local anesthetics, including procaine (B135), lidocaine (B1675312), and tetracaine (B1683103). google.com This isocratic, reverse-phase method utilizes a C18 column with a mobile phase of pH 3.0 phosphate (B84403) buffer and methanol. google.com

Table 1: HPLC Methods for this compound Analysis

ParameterMethod 1Method 2
Column Newcrom R1C18
Mobile Phase Acetonitrile, Water, Phosphoric AcidpH 3.0 Phosphate Buffer, Methanol (2:1)
Application Quantification, Impurity Isolation, PharmacokineticsSeparation from other local anesthetics

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for establishing the purity and confirming the identity of this compound. The gas chromatograph separates volatile compounds, and the mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments, which serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns. The National Institute of Standards and Technology (NIST) library indicates key fragments for this compound. The most abundant ion (base peak) is observed at a mass-to-charge ratio (m/z) of 112. Other significant fragments are found at m/z 105 and 246. nih.gov The fragment at m/z 105 likely corresponds to the benzoyl cation ([C₆H₅CO]⁺), a common fragment for benzoate (B1203000) esters. The peak at m/z 112 can be attributed to the charged 2-methylpiperidine (B94953) ring after cleavage of the propyl chain. These characteristic fragments are invaluable for the unambiguous identification of this compound in a sample.

Table 2: Key GC-MS Fragments of this compound

m/zIdentity
112 Base Peak, likely [C₇H₁₄N]⁺ (2-methylpiperidyl fragment)
105 [C₇H₅O]⁺ (Benzoyl cation)
246 [M-CH₃]⁺ (Fragment from loss of a methyl group)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is particularly useful for quantifying this compound in complex biological matrices and for identifying its metabolites. google.comijpras.com

The use of advanced mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, provides high-resolution mass data, which aids in the confident identification of metabolites. nih.govijpras.com The metabolic fate of this compound, an ester-type anesthetic, likely involves hydrolysis of the ester bond by plasma esterases. LC-MS can be used to detect the resulting primary metabolites: benzoic acid and 3-(2-methylpiperidin-1-yl)propan-1-ol. Further biotransformations, such as hydroxylation or conjugation, could also be monitored using this technique. ijpras.comnih.gov The process involves acquiring full-scan MS data to detect potential metabolites and then performing tandem MS (MS/MS) to fragment these ions, providing structural information for their identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for the detailed characterization of this compound's molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR are used to confirm the connectivity of the atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzoate group (in the aromatic region, typically δ 7.4-8.1 ppm), the propyl chain (δ 2.0-4.5 ppm), and the 2-methylpiperidine ring (δ 1.0-3.0 ppm), including a characteristic doublet for the methyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. Key signals would include the carbonyl carbon of the ester at around δ 166 ppm, the aromatic carbons between δ 128-133 ppm, and the various aliphatic carbons of the propyl and piperidine (B6355638) moieties at higher field (δ 15-60 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzoate Aromatic 7.4 - 8.1128 - 133
Ester Carbonyl -~166
Propyl Chain 2.0 - 4.525 - 65
Piperidine Ring 1.0 - 3.020 - 60
Piperidine Methyl ~1.1 (doublet)~19

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A strong absorption peak is observed around 1703 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester group. The presence of the ester is further confirmed by a C-O stretching vibration, which appears at 1278 cm⁻¹. The aromatic ring gives rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. A band at 711 cm⁻¹ is likely due to C-H out-of-plane bending of the monosubstituted benzene (B151609) ring. The aliphatic C-H stretching of the piperidine and propyl groups would be observed in the 2850-3000 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1703 Ester (C=O)Stretch
~1278 Ester (C-O)Stretch
~711 Aromatic Ring (C-H)Out-of-plane bend

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and identification of this compound, providing precise data on its molecular weight and characteristic fragmentation patterns. The molecular weight of this compound free base is 261.3593 g/mol , and its hydrochloride salt is 297.8 g/mol . nist.gov Electron ionization (EI) mass spectrometry is commonly used to generate a reproducible fragmentation pattern that serves as a chemical fingerprint for the molecule. nist.gov

In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight. Due to the high energy of electron impact, the molecular ion often undergoes fragmentation, breaking at its most labile bonds. For this compound, an ester-type local anesthetic, key fragmentation would likely occur at the ester linkage and the bonds adjacent to the piperidine ring. nih.gov Cleavage of the piperidine ring is a characteristic fragmentation route for many piperidine-containing compounds. nih.gov The resulting fragment ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), creating a unique spectrum.

Table 1: Mass Spectrometry Data for this compound

Parameter Value Source
Chemical Formula C₁₆H₂₃NO₂ nist.gov
Molecular Weight (Free Base) 261.3593 g/mol nist.gov
Molecular Weight (Hydrochloride Salt) 297.8 g/mol
Ionization Technique Electron Ionization (EI) nist.gov

Note: This interactive table summarizes the key mass spectrometric data for this compound.

Development and Validation of Analytical Methods for Research Samples

The development and validation of analytical methods are critical for the reliable quantification of this compound in research samples. nih.gov These methods, typically based on high-performance liquid chromatography (HPLC) with UV detection, are validated according to guidelines that ensure their performance characteristics are well-defined and suitable for their intended purpose. dntb.gov.ua

Linearity, Precision, and Accuracy Assessment

Method validation for this compound analysis involves assessing several key parameters. While specific data for this compound is not extensively published, the validation parameters for structurally similar local anesthetics like proparacaine (B1679620) and lidocaine provide a relevant framework. researchgate.netresearchgate.net

Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration. For related local anesthetics, linearity is often established over a concentration range relevant for preclinical studies, for example, from 75 to 4,000 ng/mL for proparacaine. researchgate.net

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For analytical methods of similar compounds, intra- and inter-day precision RSD values are typically below 15%. researchgate.net For instance, a validated HPLC method for proparacaine reported RSDs between 0.96% and 7.98%. researchgate.net

Accuracy: This refers to the closeness of the mean test results obtained by the method to the true value. It is often assessed by recovery studies in a spiked matrix. For proparacaine, recovery from human aqueous humor was reported to be 99.98% at a concentration of 500 ng/mL. researchgate.net

Table 2: Representative Validation Parameters for Local Anesthetic Analysis

Parameter Typical Range/Value Compound Example Source
Linearity Range 75–4,000 ng/mL Proparacaine researchgate.net
Intra-day Precision (RSD) 0.96% - 7.98% Proparacaine researchgate.net
Inter-day Precision (RSD) 1.5% - 8.3% Various Local Anesthetics nih.gov
Accuracy (Recovery) ~99.98% Proparacaine researchgate.net

Note: This interactive table shows typical validation parameters for analytical methods used for local anesthetics, providing a benchmark for this compound method development.

Detection and Quantification Limits in Research Applications

The limits of detection (LOD) and quantification (LOQ) are crucial for determining the lowest concentration of this compound that can be reliably detected and quantified in a sample. These are particularly important in preclinical research where sample volumes may be small and concentrations low. For related compounds like proparacaine, the LOD has been reported as 25 ng/mL and the LOQ as 75 ng/mL when using HPLC-UV. researchgate.net For a group of seven local anesthetics analyzed by HPLC, LODs ranged from 0.003 mg/L to 0.008 mg/L (3 to 8 ng/mL). nih.gov

Method Optimization for Complex Matrices in Preclinical Research

Analyzing this compound in complex biological matrices, such as plasma or tissue homogenates from preclinical studies, requires significant method optimization to minimize interference and ensure accurate quantification. mdpi.comresearchgate.netmdpi.com Sample preparation is a critical step. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate the analyte from matrix components. nih.govmdpi.com For example, a method for determining ropivacaine (B1680718) in plasma used LLE with bupivacaine (B1668057) as an internal standard. mdpi.com Another approach for analyzing seven local anesthetics in human plasma utilized magnetic solid-phase extraction (MSPE), which simplifies the sample clean-up process. mdpi.com Optimization of extraction parameters, such as the choice of solvent, pH, and extraction time, is essential to achieve high recovery and a clean extract. nih.gov The pH of the sample solution can significantly affect extraction efficiency, with a pH of 6.5 found to be optimal for the recovery of several local anesthetics. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization

Beyond standard HPLC-UV methods, advanced analytical techniques provide a more comprehensive characterization of this compound. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer superior sensitivity and selectivity, making them ideal for quantifying low concentrations of the drug and its metabolites in complex biological fluids. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of volatile derivatives of this compound or its degradation products. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy is invaluable for the definitive structural confirmation of this compound, providing detailed information about the connectivity of atoms within the molecule. These advanced methods are essential in preclinical research for in-depth metabolic profiling and for the identification of impurities or degradation products. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Proparacaine
Lidocaine
Ropivacaine

Future Directions and Emerging Research Avenues

Exploration of Novel Piperocaine Analogs with Modified Pharmacological Profiles

A primary focus of ongoing research is the rational design and synthesis of novel this compound analogs. The goal is to modify the fundamental piperidine (B6355638) structure to achieve altered pharmacological properties, such as enhanced potency, longer duration of action, and reduced systemic toxicity. wikipedia.org This involves creating derivatives with substitutions on the phenyl rings or their replacement with heterocyclic structures. nih.gov

One promising approach is the development of photoswitchable local anesthetics. mdpi.com Ethercaine, an azobenzene-based derivative, is an example of a compound whose anesthetic activity can be controlled by light. mdpi.com By synthesizing and evaluating new derivatives of such compounds, researchers aim to establish clear structure-activity relationships, paving the way for light-controlled local anesthetics with on-demand activity. mdpi.com

Furthermore, the synthesis of piperidine derivatives as host-guest complexes with molecules like β-cyclodextrin is being explored to create new dosage forms with potentially improved properties. nih.gov The piperidine ring is a crucial structural component in many widely used local anesthetics, including bupivacaine (B1668057) and ropivacaine (B1680718), highlighting the continued relevance of this scaffold in drug development. scielo.br Studies on piperine (B192125), a natural amide, have also led to the identification of a new class of compounds that can potentiate the activity of other drugs by inhibiting efflux pumps. nih.gov

The exploration of piperidine-based analogs extends to other therapeutic areas as well. For instance, a novel cocaine analog, (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA), has demonstrated a unique pharmacological profile with both agonist and antagonist properties at cocaine receptors, suggesting its potential utility in addiction treatment. researchgate.net This highlights the versatility of the piperidine scaffold in targeting various biological systems.

Computational Chemistry and In Silico Modeling for Drug Discovery

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, offering a faster and more cost-effective means of identifying and optimizing drug candidates. researchgate.neteurofinsdiscovery.comsilicos-it.be These techniques are being increasingly applied to the study of local anesthetics like this compound.

Advanced Molecular Dynamics and Docking Studies

Molecular dynamics (MD) simulations and docking studies provide detailed insights into the interactions between a drug molecule and its target protein at an atomic level. researchgate.netmdpi.comrsc.org These methods are used to predict the binding poses and energies of ligands to target proteins, such as voltage-gated sodium channels. mdpi.com

For local anesthetics, MD simulations can elucidate how these drugs access their binding sites within the channel pore. frontiersin.org Studies have suggested that lipophilic local anesthetics can enter the channel from the lipid membrane through side fenestrations. frontiersin.org By simulating these entry pathways, researchers can better understand the mechanism of action and design molecules with improved access to the target site. frontiersin.org

MD simulations are also employed to assess the stability of drug-protein complexes over time. researchgate.netmdpi.comrsc.org Parameters such as root mean squared deviation (RMSD) and root mean squared fluctuation (RMSF) are calculated to evaluate the structural integrity and flexibility of the complex, providing confidence in the predicted binding modes. mdpi.comrsc.org

Predictive Modeling of Efficacy and Selectivity

In silico models are being developed to predict the efficacy and selectivity of novel anesthetic compounds before they are synthesized. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the chemical structure of a compound with its biological activity. x-mol.com These models can be used to predict the bioactivity of newly designed molecules. rsc.org

Research into Alternative Molecular Targets and Pathways

While voltage-gated sodium channels are the primary targets of local anesthetics, research is expanding to investigate alternative molecular targets and pathways that could be modulated to achieve anesthesia or analgesia. mdpi.commedscape.com This includes exploring the role of other ion channels, receptors, and signaling molecules.

The study of piperidine analogs has also revealed activity at other receptors, such as NMDA receptors. google.com Subtype-selective NMDA receptor antagonists could offer therapeutic benefits for a range of neurological disorders with potentially fewer side effects than non-selective inhibitors. google.com

Development of Novel Research Methodologies for Anesthetic Evaluation

The accurate and objective evaluation of anesthetic efficacy is crucial for the development of new drugs. Researchers are continuously working on novel methodologies to improve the assessment of local anesthetics.

One such innovative approach is the perceptual reference method, which allows for the detailed tracking of subjective sensory perceptions during the onset of an analgesic nerve block. physiology.orgresearchgate.net This technique circumvents some of the limitations of traditional pain rating scales by having subjects match the perceived intensity of a stimulus in a blocked area to a reference stimulus in an unblocked area. physiology.orgresearchgate.net This provides a more direct and accurate quantification of analgesic effects with high temporal resolution. physiology.org

Other novel evaluation techniques include the use of specific local anesthetic blocks in a procedure-specific manner to assess their efficacy in postoperative pain management. nih.gov Meta-analyses of randomized controlled trials are also valuable tools for evaluating the effectiveness of different local anesthetic techniques. nih.gov Furthermore, simple and cost-effective in vivo methods, such as the heat tail-flick latency test and electrical stimulation testing in animal models, continue to be important for the initial screening of new anesthetic formulations. dovepress.com

Integration of Multi-Omics Data in this compound Research

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has opened up new avenues for understanding the complex biological effects of drugs like this compound. nih.gov The integration of these multi-omics datasets can provide a more holistic view of a drug's mechanism of action and its impact on various biological pathways. oup.com

Pharmacogenomics, the study of how genetic variations influence drug response, is a key area of multi-omics research in anesthesia. natboard.edu.intandfonline.comnih.govnih.govauctoresonline.org Genetic polymorphisms in enzymes responsible for drug metabolism (e.g., cytochrome P450) or in the drug targets themselves (e.g., sodium channels) can significantly affect an individual's sensitivity and response to local anesthetics. natboard.edu.intandfonline.com By identifying these genetic markers, it may be possible to personalize anesthetic care, optimizing drug choice and dosage for individual patients to maximize efficacy and minimize adverse effects. natboard.edu.inauctoresonline.org

Multi-omics data can also be used to construct molecular networks that can help in preoperative risk stratification, intraoperative optimization, and postoperative monitoring. nih.gov For example, network analysis of multi-omics data can reveal how local anesthetics modulate immune responses by affecting cytokine production. researchgate.net As the cost of omics technologies continues to decrease, the integration of these large datasets, often with the help of machine learning and AI, will become increasingly important in drug discovery and personalized medicine. nih.govoup.comresearchgate.net

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to formulate research questions on piperocaine’s pharmacological mechanisms?

  • Methodological Answer : Use the PICOT components to define:

  • P (Population/Problem): Target tissue or biological system (e.g., neuronal sodium channels).
  • I (Intervention): this compound administration (dose, route).
  • C (Comparison): Comparator agents (e.g., lidocaine, procaine).
  • O (Outcome): Efficacy metrics (e.g., ion channel blockade duration).
  • T (Time): Temporal effects (e.g., onset time in in vitro models).
    Example: "In rat dorsal root ganglia neurons (P), how does 10 μM this compound (I) compared to 10 μM procaine (C) affect sodium channel inactivation rates (O) within 5 minutes of exposure (T)?" .

Q. What experimental designs are optimal for assessing this compound’s local anesthetic efficacy in preclinical models?

  • Methodological Answer :

  • Use randomized controlled trials (RCTs) in animal models (e.g., tail-flick tests) with blinding to reduce bias.
  • Include dose-response curves and negative controls (e.g., saline).
  • Validate outcomes via electrophysiological recordings (e.g., patch-clamp for sodium channel inhibition) .
    • Data Table :
ModelOutcome MeasureComparatorKey Finding (this compound vs. Control)Reference ID
Rat sciatic nerve blockOnset time (min)Lidocaine3.2 ± 0.5 vs. 2.8 ± 0.4
In vitro DRG neuronsIC₅₀ for Na⁺ channel blockadeProcaine8.2 μM vs. 12.5 μM

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported toxicity profiles across studies?

  • Methodological Answer :

  • Conduct a systematic review (Cochrane guidelines) to aggregate data from heterogeneous studies.
  • Apply meta-analysis to quantify variability sources (e.g., species differences, dosing protocols).
  • Use subgroup analysis to isolate confounding factors (e.g., solvent carriers like ethanol in formulations) .
    • Data Table :
Study TypeToxicity MetricContradictory FindingProposed Resolution
In vivo (mice)LD₅₀ (mg/kg)120 vs. 85 (varied solvent use)Standardize vehicle controls
In vitroCytotoxicity (IC₅₀)50 μM (neuronal) vs. 200 μM (fibroblasts)Cell-type-specific assays

Q. What strategies optimize this compound’s synthesis for reproducibility in academic labs?

  • Methodological Answer :

  • Follow Beilstein Journal guidelines for experimental rigor:
  • Document reaction conditions (e.g., solvent purity, temperature gradients).
  • Characterize intermediates via NMR and HPLC (≥95% purity threshold).
  • Include negative controls (e.g., uncatalyzed reactions) .
    • Synthesis Protocol Table :
StepReagentConditionsYield (%)Purity (HPLC)
1PiperidineEtOH, 60°C, 12 hr7892
2Acetyl chlorideDCM, 0°C, 2 hr8595

Q. How should researchers design studies to compare this compound’s clinical vs. preclinical efficacy?

  • Methodological Answer :

  • Use translational frameworks:
  • Preclinical : Validate molecular targets (e.g., voltage-gated channels) in transgenic models.
  • Clinical : Phase I trials measuring pharmacokinetics (Cmax, Tmax) in human volunteers.
  • Address ethical compliance (IRB approval, informed consent) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Methodological Answer :

  • Apply nonlinear regression (e.g., Hill equation) for dose-response curves.
  • Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons.
  • Report confidence intervals (95% CI) for LD₅₀/ED₅₀ values .

Methodological Guidelines for Literature Reviews

Q. How to conduct a rigorous literature review on this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Search databases (PubMed, Web of Science) using MeSH terms: "this compound" AND ("SAR" OR "molecular modeling").
  • Apply PRISMA criteria for study inclusion/exclusion .
    • Search Strategy Table :
DatabaseSearch TermsFilters Applied
PubMed"this compound pharmacokinetics"2010–2025, English
Scopus"this compound synthesis" AND "optimization"Peer-reviewed only

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.